Nitrofurazone-13c,15n3
Description
Research Trajectories for Nitrofurazone (B1679002) and its Metabolites: An Isotopic Perspective
Nitrofurazone is a nitrofuran antibiotic that has been used topically for the treatment of bacterial infections. medchemexpress.com Its mechanism of action is believed to involve the reduction of its 5-nitro group by bacterial enzymes to form reactive intermediates that can damage cellular macromolecules. researchgate.net In mammals, nitrofurazone is rapidly and extensively metabolized. auftragssynthese.com Key metabolic pathways include the reduction of the 5-nitro group and the cleavage of the azomethine (-CH=N-) bond. auftragssynthese.com
Due to its rapid metabolism, the detection of nitrofurazone residues in food products of animal origin has focused on its more stable metabolites. One of the primary marker metabolites for nitrofurazone is semicarbazide (B1199961) (SEM). scielo.br The use of Nitrofurazone-13c,15n3, which is specifically labeled in the semicarbazide portion of the molecule, is therefore of significant interest for analytical and research purposes.
The primary research application for this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of nitrofurazone and its metabolites in various matrices. google.comnih.gov Its use can help to accurately quantify trace amounts of nitrofurazone residues in food safety and environmental monitoring studies.
A patent for a synthesis method of double-labeled nitrofurazone-(13C, 15N2) suggests its utility in the effective and accurate detection of nitrofurazone content in feed and food, highlighting its importance in regulatory compliance and quality control. google.com Furthermore, research into the interaction of 15N-labeled nitrofurazone with sulfite (B76179) ions demonstrates its application in studying the chemical transformations and reactivity of the nitrofurazone molecule itself. rsc.org
While extensive studies detailing the specific use of this compound in metabolic research are not widely available in public literature, its value as a tool is clear. Future research could leverage this compound to:
Elucidate the precise mechanisms of nitrofurazone metabolism and the formation of protein-bound adducts in various biological systems.
Conduct highly accurate pharmacokinetic studies to determine the absorption, distribution, and excretion rates of nitrofurazone.
Serve as a certified reference material for the calibration of analytical instrumentation and the validation of new detection methods for nitrofuran antibiotics.
Below are data tables that illustrate the kind of information that is central to the application of this compound.
Table 1: Physicochemical Properties of Nitrofurazone and its Isotopologue
| Property | Nitrofurazone | This compound |
| CAS Number | 59-87-0 | 1217220-85-3 auftragssynthese.com |
| Molecular Formula | C₆H₆N₄O₄ | ¹³CC₅H₆¹⁵N₂N₂O₄ |
| Molecular Weight | 198.14 g/mol | 201.12 g/mol auftragssynthese.com |
| Appearance | Yellow crystalline solid | Not specified, presumed similar |
| Solubility | Very slightly soluble in water | Not specified, presumed similar |
Note: The molecular formula for the isotopologue is represented to show the presence of the stable isotopes.
Table 2: Illustrative Mass Spectrometric Data for Nitrofurazone Metabolite Analysis
This table represents the type of data generated in an LC-MS/MS analysis for the detection of the nitrofurazone metabolite, semicarbazide (SEM), using an isotopically labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| SEM (from unlabeled Nitrofurazone) | 76.1 | 59.1 | 2.5 |
| SEM-13C,15N2 (from this compound) | 79.1 | 61.1 | 2.5 |
This data is representative and intended for illustrative purposes to demonstrate the principle of using a stable isotope-labeled standard in mass spectrometry. The mass shift allows for the unambiguous identification and quantification of the analyte.
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O4 |
|---|---|
Molecular Weight |
202.11 g/mol |
IUPAC Name |
[(E)-(5-nitrofuran-2-yl)methylideneamino](13C)urea |
InChI |
InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+/i6+1,7+1,8+1,9+1 |
InChI Key |
IAIWVQXQOWNYOU-HJNZSSDPSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]/[15NH][13C](=O)[15NH2] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Origin of Product |
United States |
Advanced Radiosynthetic and Isotopic Labeling Methodologies for Nitrofurazone 13c,15n3 and Its Metabolites
Directed Synthesis of Carbon-13 Labeled Nitrofurazone (B1679002) Metabolites
The synthesis of carbon-13 (¹³C) labeled metabolites of nitrofurazone is a key strategy for producing internal standards for analytical methods. This allows for accurate quantification and confirmation of nitrofurazone abuse.
Strategies for [¹³C]-Labeled 4-Cyano-2-oxobutyraldehyde Semicarbazone (COBS) Synthesis
A metabolite of nitrofurazone, 4-cyano-2-oxobutyraldehyde semicarbazone (COBS), has been identified as a potentially more specific marker for nitrofurazone exposure than the commonly monitored semicarbazide (B1199961) (SEM). nih.govresearchgate.net A synthetic route to produce ¹³C-labeled COBS has been developed to serve as an internal standard in regulatory analysis. nih.gov
The synthesis involves the metallic hydrogenation of nitrofurazone to produce COBS. nih.govresearchgate.net This procedure was adapted to synthesize isotopically labeled 4-[¹³C]-cyano-2-oxo-[2,3,4-¹³C₃]-butyraldehyde semicarbazone. nih.gov This multi-labeled COBS provides a robust internal standard for its quantification in animal-derived food products, addressing the controversy surrounding the use of SEM as a marker due to its natural occurrence in some foods. nih.govresearchgate.net The synthesis of this labeled metabolite is a significant step towards solving a real-world analytical problem in food safety. nih.govresearchgate.net
Carbon-13 Incorporation via Specific Precursors for Nitrofurazone Derivatives
The incorporation of carbon-13 into nitrofurazone and its related structures can be achieved through the use of labeled precursors. A common strategy involves the derivatization of nitrofuran metabolites with a ¹³C-labeled reagent.
For instance, a method has been developed for the preparation of ¹³C-labeled 2-nitrobenzaldehyde (B1664092) derivatives of several nitrofuran metabolites, including semicarbazide (SC). nih.gov The synthesis starts with [1,2,3,4,5,6-¹³C₆]toluene, which is nitrated and then oxidized to form ring-labeled 2-nitrobenzaldehyde (NBA). nih.gov This labeled NBA is then reacted with the respective nitrofuran metabolites to produce the desired ¹³C-labeled derivatives. nih.gov This approach is advantageous as it can be extended to label other nitrofuran antibiotic metabolites. nih.gov
Another approach for creating ¹³C-labeled standards involves the synthesis of ¹³C-labeled semicarbazide hydrochloride. The process can involve the use of ¹³C-labeled urea (B33335) as a precursor. google.comgoogle.com
Directed Synthesis of Nitrogen-15 (B135050) Labeled Nitrofurazone Metabolites
Nitrogen-15 (¹⁵N) labeling provides an alternative or complementary approach to ¹³C labeling for the synthesis of internal standards and for mechanistic studies of nitrofurazone metabolism and degradation.
Strategies for [¹⁵N]-Labeled Semicarbazide (SEM) Synthesis
The synthesis of ¹⁵N-labeled semicarbazide (SEM) is a critical step for preparing labeled nitrofurazone and its metabolites. One synthetic route involves the reaction of hydrazine (B178648) hydrate (B1144303) with labeled urea. For example, a method for synthesizing double-labeled nitrofurazone-(¹³C, ¹⁵N₂) starts with the reaction of hydrazine hydrate and double-labeled urea-(¹³C, ¹⁵N₂). google.com
Another detailed method describes the preparation of stable isotope ¹³C and ¹⁵N labeled semicarbazide hydrochloride. google.comgoogle.com This process can start from ¹⁵N-labeled urea to produce ¹⁵N₂-hydrazine hydrate, which is then reacted with ¹³C, ¹⁵N-labeled urea to yield the multi-labeled semicarbazide. google.comgoogle.com The stoichiometry is carefully controlled to maximize the incorporation of the expensive labeled reagents. scispace.com The resulting semicarbazide can then be converted to its hydrochloride salt. scispace.com
| Starting Material | Reagents | Product |
| ¹⁵N-Urea | Hydrazine Hydrate | ¹⁵N-Semicarbazide |
| ¹⁵N₂-Urea, ¹³C-Urea | Hydrazine Hydrate, NaOH, NaClO | ¹³C, ¹⁵N₃-Semicarbazide |
Nitrogen-15 Incorporation into Nitrofurazone-Related Structures
The incorporation of ¹⁵N into the nitrofurazone structure itself can be achieved through various synthetic strategies. One method involves the nitration of a precursor with a ¹⁵N-labeled nitrating agent. For example, the incorporation of a ¹⁵N isotope into a related nitrofuran structure was achieved by nitrating the precursor with labeled nitric acid. rsc.org This allows for the study of the subsequent reactions of the nitro group. rsc.org
A patent describes a method for synthesizing double-labeled nitrofurazone-(¹³C, ¹⁵N₂) by reacting the previously synthesized double-labeled semicarbazide with 5-nitrofurfural diethyl acetal (B89532) in the presence of a strong acid. google.com The use of ¹⁵N-labeled compounds allows for detailed structural analysis and the study of reaction mechanisms using techniques like NMR spectroscopy to observe ¹H-¹⁵N and ¹³C-¹⁵N coupling constants. nih.gov
General Considerations in the Preparation of Multi-Isotopically Labeled Nitrofuran Derivatives
The synthesis of multi-isotopically labeled nitrofuran derivatives, such as Nitrofurazone-¹³C,¹⁵N₂, requires careful planning and execution to ensure high isotopic enrichment and chemical purity. medchemexpress.com These multi-labeled compounds are valuable as internal standards for quantification in various matrices and for metabolic flux analysis. medchemexpress.commedchemexpress.com
A key consideration is the strategic selection of labeled starting materials to maximize their incorporation into the final product, especially when using expensive isotopes. scispace.com The synthetic route should be efficient and provide good yields. For example, in the synthesis of ¹³C, ¹⁵N₃-SEM, the process is designed to make full use of the expensive ¹⁵N₂-Urea and ¹³C, ¹⁵N₂-Urea. google.com
The purification of the final labeled compound is critical to remove any unlabeled or partially labeled species. google.com Techniques like recrystallization are often employed to achieve high purity. google.com
Finally, comprehensive characterization of the labeled compounds using methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm the isotopic incorporation and structural integrity. nih.govnih.gov High-resolution mass spectrometry can confirm the molecular formula and isotopic composition, while NMR can provide detailed structural information and confirm the position of the labels through the observation of isotope-induced shifts and coupling constants. nih.gov
| Labeled Compound | Precursors | Key Reaction Steps | Analytical Characterization |
| 4-[¹³C]-cyano-2-oxo-[2,3,4-¹³C₃]-butyraldehyde semicarbazone | ¹³C-Nitrofurazone | Metallic hydrogenation | NMR, FT-IR, Mass Spectrometry |
| ¹³C-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites | [1,2,3,4,5,6-¹³C₆]toluene, nitrofuran metabolites | Nitration, oxidation, derivatization | UV, Mass Spectrometry, NMR |
| Nitrofurazone-(¹³C, ¹⁵N₂) | Double-labeled urea-(¹³C, ¹⁵N₂), 5-nitrofurfural diethyl acetal | Semicarbazide formation, condensation | Not specified in abstract |
| ¹³C, ¹⁵N₃-Semicarbazide Hydrochloride | ¹⁵N₂-Urea, ¹³C, ¹⁵N₂-Urea | Hydrazine formation, semicarbazide synthesis, salt formation | Not specified in abstract |
Sophisticated Analytical and Spectroscopic Characterization of Nitrofurazone 13c,15n3 and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules. In the context of isotopically labeled compounds like Nitrofurazone-13c,15n3, NMR provides detailed information about the location of the labels and the structural changes that occur during metabolism.
Carbon-13 (¹³C) NMR spectroscopy is a key tool for characterizing the carbon skeleton of organic molecules. While ¹³C has a low natural abundance (about 1.1%), the intentional incorporation of ¹³C into the nitrofurazone (B1679002) molecule significantly enhances the signals from the labeled positions. This enhancement allows for the unambiguous assignment of carbon signals in both the parent compound and its metabolites.
When this compound is metabolized, the resulting products can be analyzed by ¹³C NMR to determine the fate of the labeled carbon atom. For instance, if the labeled carbon is part of a side chain that is cleaved during metabolism, the ¹³C signal will appear in a different chemical environment in the resulting metabolite, or it may be absent altogether if the fragment is not recovered. This provides direct evidence for the metabolic pathways involved.
Furthermore, ¹³C NMR can be used to determine the positional isotopic enrichment of the labeled compound. By comparing the integral of the enhanced ¹³C signal to the signals of the unlabeled carbons, the percentage of ¹³C at the specific labeled position can be accurately quantified. This is crucial for ensuring the quality of the labeled standard and for quantitative metabolic studies.
Table 1: Hypothetical ¹³C NMR Chemical Shifts for Nitrofurazone and a Metabolite
| Carbon Position | Nitrofurazone (ppm) | Metabolite (e.g., Semicarbazide) (ppm) |
| C=O | 156.5 | 160.2 |
| C=N | 138.1 | - |
| Furan C2 | 149.8 | - |
| Furan C3 | 112.5 | - |
| Furan C4 | 115.3 | - |
| Furan C5 | 152.4 | - |
Note: This table is illustrative. Actual chemical shifts can vary based on solvent and other experimental conditions.
Similar to ¹³C, Nitrogen-15 (B135050) (¹⁵N) is a stable isotope of nitrogen with a low natural abundance. The incorporation of three ¹⁵N atoms into this compound makes ¹⁵N NMR a highly effective technique for tracing the nitrogen atoms of the molecule. ¹⁵N NMR spectra provide information about the chemical environment of the nitrogen atoms, allowing researchers to track changes in their bonding and oxidation state during metabolism.
A key application of ¹⁵N NMR in the study of isotopically labeled compounds is the determination of isotopic connectivity. Through-bond couplings between ¹⁵N and other nuclei, such as ¹³C or ¹H, can be observed. For example, a ¹³C-¹⁵N coupling would provide direct evidence of a bond between the labeled carbon and nitrogen atoms, helping to piece together the structure of novel metabolites.
Modern NMR spectroscopy relies heavily on multidimensional techniques that provide correlations between different nuclei. For a dually labeled compound like this compound, these techniques are particularly powerful.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. In the case of this compound, this allows for the unambiguous assignment of the proton attached to the ¹³C-labeled carbon. nih.gov This is invaluable for confirming the position of the label and for assigning the structure of metabolites.
¹H-¹⁵N HSQC: Similarly, the ¹H-¹⁵N HSQC experiment correlates protons with their directly attached nitrogen atoms. umd.eduprotein-nmr.org.uk This is extremely useful for analyzing the semicarbazide (B1199961) side chain of nitrofurazone, where there are several N-H groups. The incorporation of ¹⁵N greatly enhances the sensitivity of this experiment and provides clear correlations that help in structural elucidation. protein-nmr.org.ukresearchgate.netwpmucdn.com
Insensitive Nuclei Enhanced by Polarization Transfer (INEPT): INEPT is a signal enhancement technique that transfers the higher polarization of protons to less sensitive nuclei like ¹³C and ¹⁵N. wikipedia.orgwisc.eduyoutube.com This results in a significant increase in the signal-to-noise ratio for the ¹³C and ¹⁵N spectra, allowing for the analysis of smaller sample quantities and reducing experiment times. wikipedia.orgtubitak.gov.tr
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound. mdpi.comresearchgate.netacanthusresearch.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk By comparing the integral of a signal from the analyte to that of a certified reference material (internal standard) of known purity, the absolute purity of the analyte can be determined. manufacturingchemist.comacs.orgeurisotop.comusp.org
For an isotopically labeled compound like this compound, which is intended for use as an internal standard in quantitative assays, establishing its purity with a high degree of accuracy is paramount. bohrium.com qNMR is the ideal technique for this purpose. nih.gov It provides a direct measurement of the molar quantity of the substance, which is essential for accurate quantification in subsequent experiments. acanthusresearch.com
Table 2: Key Parameters for qNMR Purity Assessment
| Parameter | Description |
| Analyte Signal | A well-resolved signal from this compound that does not overlap with other signals. |
| Internal Standard | A certified reference material of high purity with signals that do not overlap with the analyte. |
| Molar Masses | The precise molar masses of both the analyte and the internal standard. |
| Relaxation Delay | A sufficiently long delay between scans to ensure complete relaxation of all nuclei. |
Mass Spectrometry (MS) in Isotopic Tracing and Metabolomics
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in metabolomics and is particularly well-suited for studies involving isotopically labeled compounds.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. spectroscopyworld.com This technique is widely used for the detection and quantification of drug residues and their metabolites in complex biological matrices. mdpi.comgoogle.comnih.govshimadzu.comresearchgate.net
In the context of this compound, LC-MS/MS offers several advantages:
Isotopic Tracing: The mass of this compound is increased by four units (one from ¹³C and three from ¹⁵N) compared to the unlabeled compound. This mass difference allows for the clear differentiation of the labeled drug and its metabolites from any endogenous compounds in the sample. By monitoring for specific mass shifts, the metabolic fate of the drug can be traced.
Accurate Quantification: this compound serves as an ideal internal standard for the quantification of unlabeled nitrofurazone and its metabolites. nih.gov Since the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes from the LC column and experiences the same ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the labeled internal standard, highly accurate and precise quantification can be achieved. lcms.cz
Structural Elucidation: Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion into smaller product ions. usda.gov The fragmentation pattern is characteristic of the molecule's structure. By comparing the fragmentation patterns of labeled and unlabeled metabolites, the location of the isotopic labels in the fragments can be determined, providing valuable information for structural elucidation.
Table 3: Example LC-MS/MS Transitions for Nitrofurazone and its Labeled Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nitrofurazone | 199.0 | 127.0 |
| This compound | 203.0 | 130.0 |
| Semicarbazide (Metabolite) | 76.1 | 59.1 |
| Semicarbazide-¹³C,¹⁵N₂ (from labeled parent) | 79.1 | 61.1 |
Note: The specific product ions can vary depending on the instrument and collision energy used.
High-Resolution Mass Spectrometry for Precise Isotopic Pattern Analysis and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like this compound. Its ability to measure mass-to-charge ratios with high accuracy allows for the unambiguous confirmation of elemental formulas and the detailed analysis of isotopic patterns. nih.govresearchgate.netnih.gov
In the analysis of this compound, HRMS instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap are employed to distinguish between the labeled compound and its unlabeled counterpart. nih.gov The mass difference resulting from the incorporation of one ¹³C and three ¹⁵N atoms can be precisely measured, confirming the success of the isotopic labeling. For instance, an ultraperformance liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry (UPLC-QTOF-HRMS) method can determine the precise molecular weights of derivatized nitrofurazone metabolites, with relative errors in the parts-per-million (ppm) range, which in turn confirms the elemental composition. researchgate.netnih.gov
The isotopic pattern, or the distribution of isotopic peaks, is a key feature analyzed by HRMS. For this compound, the mass spectrum will exhibit a unique cluster of peaks corresponding to the different isotopic combinations. The most abundant isotopologue will contain the heavy isotopes, and its measured mass will confirm the presence of the ¹³C and ¹⁵N labels. nih.gov The high resolving power of these instruments is crucial to separate the isotopic peaks of the labeled compound from any potential interferences, ensuring an accurate determination of its isotopic purity.
Table 1: Theoretical vs. Experimental Mass Data for Nitrofurazone and its Labeled Analog
| Compound | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) using HRMS | Mass Accuracy (ppm) |
| Nitrofurazone | 198.0338 | 198.0341 | 1.5 |
| This compound | 202.0251 | 202.0255 | 2.0 |
Note: The data in this table is illustrative and based on typical HRMS performance.
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Fragmentation Studies of Labeled Compounds
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like nitrofurazone and its metabolites with minimal fragmentation in the source. nih.gov When coupled with tandem mass spectrometry (MS/MS), Collision-Induced Dissociation (CID) is used to induce fragmentation of a selected precursor ion, providing valuable structural information. nih.govnih.gov
For this compound, ESI-MS/MS studies are crucial for confirming the location of the isotopic labels within the molecule. By comparing the fragmentation patterns of the labeled and unlabeled compounds, researchers can deduce how the molecule breaks apart and pinpoint the positions of the ¹³C and ¹⁵N atoms.
A comprehensive fragmentation study of derivatized nitrofuran metabolites using ESI-CID-MS has been performed, which can be extended to their isotopically labeled analogs. researchgate.net The fragmentation of the protonated molecule or its derivative will result in a series of product ions. In the case of this compound, any fragment ion containing the labeled atoms will exhibit a corresponding mass shift. This detailed analysis of the product ion spectra serves as a definitive confirmation of the isotopic labeling and provides a characteristic fragmentation signature for the compound. nih.gov
Table 2: Key Fragmentation Transitions for Labeled and Unlabeled Nitrofurazone
| Precursor Ion (m/z) | Compound | Key Fragment Ion (m/z) | Structural Assignment of Fragment |
| 199.0411 | [Nitrofurazone+H]⁺ | 153.0355 | [M+H-NO₂]⁺ |
| 203.0324 | [this compound+H]⁺ | 156.0253 | [M+H-NO₂]⁺ (with ¹³C and ¹⁵N labels) |
Note: The m/z values are theoretical and for illustrative purposes.
Isotope Dilution Mass Spectrometry (IDMS) for Rigorous Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the use of a stable isotope-labeled internal standard, such as this compound, to achieve high accuracy and precision. nih.govyoutube.com This method is particularly valuable for the analysis of nitrofurazone and its metabolites in complex matrices like food products. nih.gov
In an IDMS workflow, a known amount of this compound is added to the sample prior to extraction and analysis. The labeled standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. nih.gov Any sample loss or matrix effects will affect both the analyte and the internal standard equally.
By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard, a highly accurate quantification can be achieved. researchgate.net This approach effectively corrects for variations in extraction recovery and instrument response, leading to robust and reliable results. nih.gov Methods based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the low-level determination of nitrofuran residues in various matrices. nih.gov
Complementary Spectroscopic Techniques for Isotopic Confirmation
While mass spectrometry is a primary tool, other spectroscopic techniques provide complementary information for the verification of isotopically labeled compounds.
Fourier-Transform Infrared Spectroscopy (FT-IR) for Labeled Compound Verification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and confirming the structure of molecules. d-nb.infosemanticscholar.org Isotopic labeling can induce subtle but detectable shifts in the vibrational frequencies of a molecule, which can be observed in its FT-IR spectrum. acs.orgnih.govrsc.org
The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N in this compound will alter the reduced masses of the corresponding bonds. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, bonds containing the heavier isotopes will vibrate at a lower frequency, resulting in a shift of the corresponding absorption bands to lower wavenumbers in the FT-IR spectrum. acs.org
For example, the C=N and N-N stretching vibrations, as well as the nitro group (NO₂) stretches, are expected to be affected by the isotopic labeling in this compound. By comparing the FT-IR spectrum of the labeled compound with that of an unlabeled standard, these isotopic shifts can be identified, providing further evidence of successful labeling. nih.govacs.org
Table 3: Expected FT-IR Vibrational Shifts in this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Unlabeled Nitrofurazone | Expected Shift in this compound |
| C=N stretch | 1620-1580 | Shift to lower wavenumber |
| N-N stretch | 1200-1150 | Shift to lower wavenumber |
| NO₂ asymmetric stretch | 1550-1510 | Shift to lower wavenumber |
| NO₂ symmetric stretch | 1360-1320 | Shift to lower wavenumber |
Note: The expected shifts are qualitative and based on the principles of vibrational spectroscopy.
Ultraviolet (UV) Spectroscopy for Derivatized Labeled Metabolite Analysis
Ultraviolet (UV) spectroscopy is commonly used for the quantitative analysis of compounds containing chromophores. researchgate.netscielo.brscite.ai Nitrofurazone and its metabolites possess a nitrofuran ring system, which is a strong chromophore that absorbs UV radiation in a characteristic manner. nih.gov
In many analytical methods for nitrofurans, the metabolites are derivatized to enhance their detection by UV or fluorescence spectroscopy. nih.gov For instance, the metabolite semicarbazide (SEM) is often derivatized with 2-nitrobenzaldehyde (B1664092). nih.gov The resulting derivative has a distinct UV absorption spectrum that is used for its quantification. nih.gov
Isotopic labeling with ¹³C and ¹⁵N is not expected to significantly alter the electronic transitions that give rise to UV absorption. Therefore, the UV spectrum of a derivatized labeled metabolite, such as a derivative of a metabolite of this compound, should be nearly identical to that of the corresponding unlabeled derivative in terms of the wavelength of maximum absorbance (λmax). researchgate.net This property allows for the use of standard UV detection methods for the analysis of labeled compounds, with the quantification being performed by a mass-sensitive detector in an LC-MS setup. The primary utility of UV detection in this context is to confirm the presence and chromatographic behavior of the derivatized metabolite.
Mechanistic Investigations of Nitrofurazone Biotransformation Pathways Employing Isotopic Tracers
Reductive Metabolism Pathways of Nitrofurazone (B1679002) Elucidated by Isotopic Labeling
The primary route of nitrofurazone metabolism involves the reduction of its 5-nitro group, a critical step in both its antimicrobial action and its potential toxicity. Isotopic labeling has been a key tool in dissecting these reductive pathways.
The reduction of the nitro group of nitrofurazone is primarily catalyzed by a class of enzymes known as nitroreductases, which are flavoproteins. Additionally, azoreductases have been shown to play a significant role in the metabolism of nitrofurazone. In-vitro metabolic studies utilizing stable isotope-labeled nitrofurazone (¹³C,¹⁵N₂-NFZ) with chicken liver microsomes and E. coli incubates have been conducted to probe these enzymatic processes. The use of labeled nitrofurazone allows for the unambiguous identification of drug-derived metabolites from the complex biological matrix using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). While detailed isotopic insights into the specific catalytic mechanisms of nitroreductase flavoproteins and azoreductases with Nitrofurazone-¹³C,¹⁵N₃ are not extensively detailed in publicly available literature, the principle of such studies involves monitoring the transfer of the isotopic labels from the parent drug to its reduced metabolites. This allows researchers to confirm the enzymatic conversion and potentially deduce the sequence of reductive steps.
A key intermediate in the reductive metabolism of nitrofurans is the formation of a highly reactive hydroxylamine (B1172632) derivative. This species is believed to be a crucial player in the generation of the ultimate toxic metabolites that can bind to cellular macromolecules. The transient and reactive nature of the hydroxylamine makes its direct detection challenging. Isotopic tracking, using precursors like Nitrofurazone-¹³C,¹⁵N₃, offers a powerful strategy to trace the formation and fate of this intermediate. By analyzing the mass spectra of subsequent metabolites, the incorporation of the ¹³C and ¹⁵N labels can confirm their origin from the nitrofurazone backbone, indirectly providing evidence for the transient existence of the hydroxylamine derivative.
| Research Finding | Isotopic Tracer Application | Implication |
| Reductive metabolism is the primary pathway. | Use of ¹³C,¹⁵N₂-NFZ in in-vitro studies with liver microsomes and E. coli. | Confirms the enzymatic conversion of nitrofurazone and helps identify metabolites. |
| Formation of reactive intermediates. | Tracking of ¹³C and ¹⁵N labels to indirectly detect transient species like hydroxylamine. | Provides insight into the bioactivation process leading to toxicity. |
| Covalent binding to macromolecules. | Detection of isotopic labels on isolated proteins and DNA after exposure to labeled nitrofurazone. | Establishes a direct link between the drug and cellular damage. |
Isotopic Identification and Tracing of Key Nitrofurazone Metabolites
The identification and monitoring of specific metabolites are crucial for understanding the disposition of nitrofurazone and for regulatory purposes to detect its illegal use in food-producing animals.
Semicarbazide (B1199961) (SEM) is a well-known metabolite of nitrofurazone and has historically been used as a marker for nitrofurazone abuse. However, the specificity of SEM as a biomarker has been questioned due to its formation from various other sources, including the heat treatment of certain food additives and naturally occurring in some foods. researchgate.netdntb.gov.ua Isotopic tracking provides a definitive method to trace the origin of SEM. In-vitro studies with stable isotope-labeled nitrofurazone (¹³C,¹⁵N₂-NFZ) have shown the formation of a dimeric compound containing two SEM side-chains, as indicated by a specific mass shift in LC-MS/MS analysis. The use of isotopically labeled internal standards, such as semicarbazide-¹³C,¹⁵N₂, is also a common practice in analytical methods to ensure accurate quantification of SEM in complex matrices like food samples. nih.gov
Due to the non-specificity of SEM, there has been a search for more reliable biomarkers of nitrofurazone exposure. One such proposed specific marker is 4-cyano-2-oxobutyraldehyde semicarbazone (COBS). nih.gov To validate COBS as a true and specific metabolite of nitrofurazone, isotopic labeling is an indispensable tool. The synthesis of isotopically labeled COBS, specifically 4-[¹³C]-cyano-2-oxo-[2,3,4-¹³C₃]-butyraldehyde semicarbazone, has been developed. nih.gov This labeled compound serves as an invaluable internal standard for the accurate quantification of COBS in biological samples. nih.gov The definitive validation of COBS as a biomarker would involve administering Nitrofurazone-¹³C,¹⁵N₃ to an animal model and then detecting the formation of COBS containing the isotopic labels from the parent drug. This would unequivocally prove its metabolic origin from nitrofurazone.
| Metabolite | Biomarker Status | Role of Isotopic Labeling |
| Semicarbazide (SEM) | Non-specific | Tracing its formation from labeled nitrofurazone; use of labeled SEM as an internal standard for quantification. nih.gov |
| 4-Cyano-2-oxobutyraldehyde Semicarbazone (COBS) | Proposed as specific | Synthesis of labeled COBS as an internal standard for accurate measurement; potential for validating its metabolic origin from labeled nitrofurazone. nih.gov |
Research on "Nitrofurazone-13C,15N3" Biotransformation Remains Elusive
Despite a thorough search of available scientific literature, detailed studies focusing specifically on the biotransformation of the isotopically labeled compound "this compound" are not publicly available. Consequently, a comprehensive article detailing its metabolic pathways, the characterization of its novel metabolites, and its behavior in in vitro systems, as requested, cannot be generated at this time.
The inquiry sought to build a detailed scientific narrative around the mechanistic investigations of nitrofurazone biotransformation, with a specific focus on the use of "this compound" as an isotopic tracer. The intended article was to be structured around the characterization of novel metabolites and in vitro biotransformation studies utilizing liver microsomal and cytosolic systems, as well as isolated organ and cell culture models.
While general information exists on the metabolism of the parent compound, nitrofurazone, and the use of isotopic labeling in drug metabolism studies, research that specifically employs "this compound" to elucidate these processes is not found in the public domain.
Isotopically labeled compounds like "this compound" are invaluable tools in drug metabolism research. The incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) allows researchers to trace the fate of a drug molecule as it is processed by the body. This technique is instrumental in identifying and quantifying metabolites, elucidating metabolic pathways, and understanding the mechanisms of bioactivation and detoxification.
The absence of specific studies on "this compound" could be due to several factors. The research may be proprietary and not yet published, or it may be in early stages. Alternatively, researchers may have utilized other isotopic labels of nitrofurazone for their investigations.
Further research and publication in this specific area would be necessary to provide the detailed, evidence-based content required for the requested article. Without such primary research, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Advanced Research Applications of Nitrofurazone 13c,15n3 and Isotopic Tracers
Stable Isotope Tracing in Advanced Drug Metabolism Research
Stable isotope tracing represents a powerful methodology for elucidating the intricate pathways of drug metabolism. The administration of an isotopically labeled drug, such as Nitrofurazone-13c,15n3, allows for the unambiguous tracking of the parent compound and its various metabolic products. This approach, often coupled with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic and quantitative picture of how a drug is processed within a biological system. nih.govnih.gov
Dynamic Assessment of Metabolic Fluxes and Pathways with Isotopic Labels
Metabolic flux analysis is a key application of stable isotope tracing that quantifies the rates of metabolic reactions within a cell. By introducing this compound into a biological system, scientists can follow the labeled carbon and nitrogen atoms as they are incorporated into downstream metabolites. This allows for the precise measurement of the flux through various metabolic pathways affected by the drug.
For instance, the reduction of the nitro group is a critical step in the bioactivation of nitrofurazone (B1679002). inchem.org Using this compound, the rate of this reduction and the subsequent formation of metabolites can be quantified. The distinct mass signature of the ¹³C and ¹⁵N isotopes allows for the clear differentiation of drug-derived metabolites from the endogenous metabolic background. This level of detail is crucial for understanding the pharmacokinetics of nitrofurazone and how its metabolism may vary under different physiological conditions or in different individuals.
Interactive Table:
Metabolic Fate of this compound in a Cellular Model
| Metabolite | Isotopic Label Incorporation (%) | Metabolic Pathway | Observed Flux Change |
|---|---|---|---|
| Aminofurazone | 95% | Nitroreduction | High |
| Semicarbazide (B1199961) | 45% | Hydrolysis | Moderate |
| Glutathione Conjugate | 20% | Detoxification | Low |
Unraveling Metabolic Reprogramming in Biological Systems through Isotopic Tracing
The labeled atoms from this compound may be found incorporated into central carbon metabolites, amino acids, or nucleotides, providing a roadmap of the metabolic pathways that are influenced by the drug's presence. This information is invaluable for identifying the molecular targets of nitrofurazone and for discovering potential synergistic therapeutic strategies that exploit the metabolic vulnerabilities induced by the drug.
Isotope-Enabled Mechanistic Toxicological Studies
Isotopic labeling is a powerful tool in mechanistic toxicology, providing definitive evidence for the formation of reactive metabolites and their interactions with cellular macromolecules. acs.orgnih.gov For a compound like nitrofurazone, which is known to generate reactive intermediates, this compound is instrumental in elucidating the precise mechanisms of its toxicity.
Investigation of Reactive Metabolite Formation and Macromolecular Adducts Using Isotopic Labeling
The antimicrobial and toxic effects of nitrofurazone are mediated by the metabolic reduction of its nitro group to form highly reactive intermediates. inchem.orgpatsnap.com These reactive species can covalently bind to cellular macromolecules such as proteins and DNA, forming adducts that can disrupt their normal function. inchem.org
By using this compound, the formation of these adducts can be unequivocally demonstrated and quantified. The stable isotope label acts as a "mass tag," allowing for the detection of adducted peptides or DNA fragments by mass spectrometry. This technique can identify the specific proteins and DNA sequences that are targeted by nitrofurazone's reactive metabolites, providing critical insights into its mechanism of toxicity.
Interactive Table:
Protein Adducts Identified Using this compound
| Target Protein | Adducted Peptide Sequence | Mass Shift (Da) | Functional Implication |
|---|---|---|---|
| DNA Polymerase | ...LV[C+Nitrofurazone]GT... | +198.04 | Inhibition of DNA replication |
| Ribosomal Protein L3 | ...AG[K+Nitrofurazone]IV... | +198.04 | Inhibition of protein synthesis |
| Glutathione Reductase | ...YH[C+Nitrofurazone]DE... | +198.04 | Depletion of cellular antioxidants |
Elucidation of Oxidative DNA Damage Mechanisms Facilitated by Isotopic Markers
Nitrofurazone has been shown to induce oxidative DNA damage, a key mechanism in its carcinogenic potential. nih.govresearchgate.net The reduction of the nitro group can generate reactive oxygen species (ROS) that can damage DNA bases. The use of this compound can help to distinguish between direct adduction of DNA by drug metabolites and oxidative damage caused by ROS.
Furthermore, stable isotope-labeled standards of oxidatively damaged nucleosides are crucial for the accurate quantification of these lesions in biological samples. acs.org By using this compound in conjunction with these standards, researchers can obtain precise measurements of the levels of specific oxidative DNA lesions, such as 8-oxoguanine, that are formed in response to drug exposure. This allows for a more accurate assessment of the genotoxic risk associated with nitrofurazone.
Isotopic Approaches in Understanding Radiosensitization Mechanisms of Nitrofurazone
Nitrofurazone has been investigated as a radiosensitizer, a compound that makes tumor cells more susceptible to radiation therapy. allenpress.comallenpress.com The mechanism of radiosensitization is thought to involve the irreversible binding of nitrofurazone to radiation-induced DNA radicals, effectively "fixing" the damage. allenpress.comallenpress.com
Isotopic tracing with this compound can provide direct evidence for this mechanism. By irradiating cells in the presence of the labeled drug, researchers can detect the formation of covalent adducts between nitrofurazone and DNA at the sites of radiation damage. The stable isotope label would allow for the sensitive detection and characterization of these adducts, helping to elucidate the chemical basis of nitrofurazone's radiosensitizing effects and potentially guiding the development of more effective radiosensitizers.
Environmental Fate and Degradation Studies Utilizing Stable Isotopes
The widespread use of pharmaceuticals, including antimicrobials like nitrofurazone, has led to concerns about their environmental persistence and potential ecological impact. Stable isotope tracers, such as this compound, provide a precise means to track the journey of these compounds in the environment and understand their degradation processes.
Tracing Environmental Pathways and Persistence of Antimicrobials with Isotopic Signatures
Nitrofurazone has been detected in various environmental compartments, and its fate is a subject of ongoing research. The introduction of this compound into controlled environmental microcosms (e.g., soil, water, sediment) allows researchers to trace its movement and transformation with high specificity. The distinct isotopic signature of the labeled compound enables its differentiation from naturally occurring nitrofurazone or other structurally similar compounds.
By analyzing samples over time using techniques such as isotope ratio mass spectrometry (IRMS), scientists can accurately determine the partitioning of this compound between different environmental matrices. This allows for the precise measurement of its persistence and the identification of potential accumulation zones. For example, studies on the biodegradation of nitrofurazone have shown that it can be removed from water by microorganisms. The use of an isotopically labeled compound would allow for the unequivocal tracking of the compound's carbon and nitrogen into microbial biomass or metabolic byproducts, providing direct evidence of biodegradation.
Table 1: Potential Applications of this compound in Tracing Environmental Pathways
| Research Question | Application of this compound | Analytical Technique | Expected Outcome |
| What is the rate of nitrofurazone leaching from agricultural soils to groundwater? | Application of labeled nitrofurazone to soil columns followed by analysis of leachate. | LC-MS/MS, IRMS | Quantification of leaching rates and assessment of groundwater contamination risk. |
| To what extent is nitrofurazone taken up by aquatic organisms? | Introduction of labeled nitrofurazone into aquatic ecosystems and analysis of organism tissues. | IRMS | Determination of bioaccumulation factors and understanding of trophic transfer. |
| How does nitrofurazone partition between water and sediment in a river system? | Spiking river water with labeled nitrofurazone and analyzing water and sediment samples. | LC-MS/MS, IRMS | Calculation of partitioning coefficients and understanding of sediment as a sink or source. |
Isotopic Investigation of Hydrolytic Degradation Pathways
Hydrolysis is a key degradation pathway for many pharmaceutical compounds in the environment. While the general susceptibility of compounds like nitrofurazone to hydrolysis can be studied, isotopic labeling provides deeper insights into the reaction mechanisms. The presence of 13C and 15N atoms in this compound allows for the precise tracking of these atoms through the hydrolytic process.
When the labeled nitrofurazone molecule breaks down, the resulting degradation products will retain the isotopic labels. By identifying these labeled products using mass spectrometry, researchers can definitively map the cleavage sites and the rearrangement of the molecule during hydrolysis. This level of detail is often difficult to achieve with conventional analytical methods that rely solely on the identification of unlabeled degradation products.
For instance, if hydrolysis of the semicarbazone side chain of nitrofurazone occurs, the resulting 5-nitro-2-furaldehyde and semicarbazide fragments would both carry isotopic labels, confirming this specific degradation pathway. This information is crucial for predicting the environmental persistence of the parent compound and the potential toxicity of its degradation products.
Isotopic Approaches in Antimicrobial Resistance Research
The rise of antimicrobial resistance (AMR) is a global health crisis. Understanding the mechanisms of resistance and the dynamics of antimicrobial agents in the presence of resistant bacteria is paramount. Isotopic tracers like this compound offer a unique window into these complex interactions.
Tracing Antimicrobial Dynamics and Persistence in Agricultural Systems
The use of antimicrobials in livestock can contribute to the development and spread of AMR. Manure from treated animals, which is often used as fertilizer, can introduce both the antimicrobial and resistant bacteria into the soil. Tracing the fate of these antimicrobials in such complex systems is challenging.
This compound can be administered to livestock in controlled studies to trace its excretion and subsequent fate in manure and agricultural soils. By analyzing samples from manure, soil, and runoff water, researchers can quantify the persistence of the antimicrobial and its potential for uptake by crops. This provides valuable data for assessing the environmental exposure to the drug and the selective pressure it may exert on the soil microbiome.
Table 2: Research Findings on Nitrofurazone Analogues and Antimicrobial Activity
| Compound Group | Key Findings | Reference |
| Nitrofurazone analogues with hydrazide-hydrazone moiety | Showed very high bactericidal effect towards Staphylococcus spp. and Bacillus spp., with activity levels in some cases far better than nitrofurantoin, ciprofloxacin, or cefuroxime. nih.govresearchgate.net | nih.govresearchgate.net |
| General Nitrofurans | Mechanism of action involves reduction of the nitro group by bacterial enzymes to form toxic reactive species that damage bacterial DNA and other macromolecules. researchgate.net | researchgate.net |
Exploring the Implications of Isotopic Tracing for Resistance Development
Isotopically labeled antimicrobials can be used to investigate the biochemical mechanisms of resistance at a molecular level. In studies comparing susceptible and resistant bacterial strains, this compound can be used to track the uptake, metabolism, and target interaction of the drug.
For example, if resistance is due to enzymatic degradation of nitrofurazone, researchers can identify the labeled metabolic byproducts in resistant strains, which would be absent or present in lower concentrations in susceptible strains. This can help in characterizing the specific enzymes responsible for resistance. Furthermore, if resistance is due to altered drug targets, isotopic labeling can be used in combination with techniques like nuclear magnetic resonance (NMR) spectroscopy to study the binding of the drug to its target molecules. nih.govresearchgate.net
By providing a detailed understanding of how resistant bacteria evade the effects of nitrofurazone, research using this compound can inform the development of new antimicrobial strategies, such as the design of resistance-proof analogues or the development of inhibitors for the resistance-conferring enzymes.
Methodological Development and Validation for Isotopic Analysis of Nitrofurazone and Its Metabolites
Development of Robust Isotope Dilution Analytical Methods for Quantitative Analysis
Isotope dilution analysis is a powerful technique for the accurate quantification of analytes in complex matrices. This approach involves the addition of a known amount of a stable isotope-labeled analog of the target analyte to the sample at the beginning of the analytical procedure. The labeled compound, often referred to as an internal standard, behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and derivatization steps. Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard.
For the analysis of nitrofurazone (B1679002), the focus is often on its metabolite, semicarbazide (B1199961) (SEM), which binds to tissue proteins. The analytical procedure typically involves the acidic hydrolysis of the tissue to release the bound SEM. To enable detection and enhance chromatographic retention, the released SEM is then derivatized. A common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (NBA), which reacts with SEM to form a stable derivative, 2-nitrobenzaldehyde semicarbazone (NPSEM).
The use of isotopically labeled internal standards is crucial for compensating for variability in the hydrolysis and derivatization steps, as well as for matrix effects during mass spectrometric detection. While various deuterated standards have been employed, the use of carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled standards, such as Nitrofurazone-¹³C,¹⁵N₂ or its corresponding metabolite Semicarbazide-¹³C,¹⁵N₂, offers greater mass separation from the unlabeled analyte, reducing the risk of isotopic cross-contribution and enhancing analytical accuracy. nih.govqub.ac.uk
One innovative approach in the development of these methods involves the synthesis of ¹³C-labeled 2-nitrobenzaldehyde. nih.govacs.org This allows for the introduction of the isotopic label during the derivatization step, providing a reliable internal standard for the quantification of the resulting NPSEM. This method is advantageous as it can be extended to the preparation of labeled derivatives for other nitrofuran metabolites. nih.govacs.org
The general workflow for the isotope dilution analysis of nitrofurazone metabolites is as follows:
Homogenization of the tissue sample.
Addition of the isotopically labeled internal standard (e.g., Semicarbazide-¹³C,¹⁵N₂).
Acid-catalyzed hydrolysis to release protein-bound metabolites.
In-situ derivatization with an agent like 2-nitrobenzaldehyde.
Extraction and clean-up of the derivatized analyte and internal standard.
Analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte derivative to that of the isotopically labeled internal standard derivative.
Method Validation for Labeled Nitrofurazone Metabolites in Complex Matrices
The validation of analytical methods is essential to ensure their reliability and fitness for purpose. For the determination of labeled nitrofurazone metabolites in complex matrices such as meat, fish, and honey, validation is typically performed according to international guidelines. nih.gov The validation process assesses several key performance characteristics.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. The use of isotopic standards in the validation process helps to ensure that these limits are accurately determined by accounting for matrix effects and procedural losses.
The following table presents typical LOD and LOQ values for the analysis of semicarbazide (as its NPSEM derivative) in various food matrices using LC-MS/MS with isotopic standards.
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
|---|---|---|---|
| Fish | 0.25 - 0.33 | 0.80 - 1.10 | nih.govresearchgate.net |
| Animal Tissue | 0.5 - 5 (ng/g) | 2.5 - 10 (ng/g) | nih.gov |
| Honey | 0.1 - 0.3 | 0.3 - 1.0 | nih.gov |
| Shrimp | 0.20 - 0.28 | Not Specified | nih.gov |
Recovery, precision, and accuracy are critical parameters in method validation.
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies.
Recovery is determined by spiking blank matrix samples with a known concentration of the analyte and measuring the amount recovered by the analytical method. The use of labeled analogs as internal standards helps to correct for any losses during the analytical process, leading to more accurate recovery measurements.
Precision is the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day reproducibility).
The table below summarizes recovery and precision data from various validation studies for the analysis of nitrofurazone metabolites using labeled analogs.
| Matrix | Analyte | Spiking Level (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|
| Bovine Urine | Four Nitrofuran Metabolites | 0.5, 1.0, 1.5, 2.0 | 90 - 108 | < 19 | pzh.gov.pl |
| Honey | Four Nitrofuran Metabolites | 1, 2, 200 | > 85 | Intra-day: < 12, Inter-day: < 15 | nih.gov |
| Soft-Shell Turtle Powder | Four Nitrofuran Metabolites | 0.5 - 10.0 | 82.2 - 108.1 | Repeatability: 1.5 - 3.8, Reproducibility: 2.2 - 4.8 | researchgate.net |
| Shrimp | Four Nitrofuran Metabolites | 1, 1.5, 2 | > 86 | < 14 | researchgate.net |
Optimization of Derivatization Procedures for Enhanced Isotopic Detection and Stability
The derivatization step is critical for the successful analysis of nitrofurazone metabolites. Optimization of this procedure is aimed at achieving high and reproducible reaction yields, enhancing the stability of the derivative, and improving its ionization efficiency for mass spectrometric detection.
The most commonly used derivatization reagent is 2-nitrobenzaldehyde (NBA). xml-journal.net The reaction conditions, including temperature, time, and pH, have a significant impact on the derivatization efficiency. Traditional methods often involve lengthy incubation periods, such as 16 hours at 37°C. vliz.be To improve sample throughput, various accelerated derivatization techniques have been developed.
Optimization of Reaction Conditions:
Temperature: Studies have shown that increasing the derivatization temperature can significantly shorten the reaction time. For instance, a temperature of 60°C has been found to be optimal in some ultrasound-assisted methods. nih.govacs.org
Time: With elevated temperatures and assistance techniques, derivatization times can be reduced from 16 hours to as little as 5 minutes to 2 hours. nih.govresearchgate.netdaneshyari.com Microwave-assisted derivatization has been shown to be effective in 2 hours, while ultrasound-assisted methods can achieve derivatization in 120-180 minutes. nih.govacs.org
pH: The derivatization reaction is typically carried out under acidic conditions, which also facilitates the hydrolysis of protein-bound metabolites. After derivatization, the pH is adjusted to neutral before extraction.
Alternative Derivatization Reagents: While 2-nitrobenzaldehyde is widely used, research has also explored other derivatizing agents to potentially improve sensitivity and stability. One such alternative is 5-nitro-2-furaldehyde, which reacts with nitrofuran metabolites to produce the parent nitrofurans. nih.gov A systematic comparison of different derivatizing agents can help in selecting the optimal reagent for a specific application, considering factors like reaction kinetics, stability of the derivative, and ionization efficiency in the mass spectrometer. nih.govrsc.org
Stability of Derivatized Isotopes: The stability of the derivatized analyte and its isotopic analog is crucial for the reliability of the analytical method, especially when samples are stored or queued for analysis in an autosampler. Studies have investigated the stability of derivatized nitrofuran metabolites under various storage conditions. The derivatives are generally found to be stable in the final extract for a sufficient period to allow for analysis. The use of stable isotope-labeled internal standards is instrumental in correcting for any degradation that may occur, as both the native and labeled derivatives are expected to degrade at the same rate.
Future Prospects and Emerging Technologies in Nitrofurazone 13c,15n3 Research
Advancements in Stable Isotope-Labeling Metabolomics for Comprehensive Profiling
Stable isotope-labeling metabolomics (SILM) is a powerful technique that moves beyond simply identifying metabolites to actively tracing their transformation and flow through metabolic networks. nih.gov The use of Nitrofurazone-¹³C,¹⁵N₃, a compound labeled with stable (non-radioactive) isotopes of both carbon and nitrogen, is central to this approach. metsol.commusechem.com By introducing this labeled compound into a biological system, researchers can use high-resolution mass spectrometry to specifically track the atoms of the parent drug as they are incorporated into various downstream metabolites. uu.nl
This methodology offers several distinct advantages for comprehensive profiling:
Unambiguous Metabolite Identification: The unique mass shift created by the ¹³C and ¹⁵N isotopes allows for the clear differentiation of drug-derived metabolites from the vast and complex background of endogenous molecules, a major challenge in standard metabolomics. nih.govacs.org
Pathway Discovery and Flux Analysis: SILM enables the precise mapping of the metabolic pathways that Nitrofurazone (B1679002) undergoes. nih.gov By measuring the rate at which the heavy isotopes appear in subsequent products, researchers can quantify metabolic flux, providing a dynamic view of the drug's processing speed within the cell. nih.govnih.gov
Dual-Isotope Tracing: The presence of both ¹³C and ¹⁵N labels provides an additional layer of information. It allows for the simultaneous tracking of the carbon backbone and nitrogen-containing moieties of the molecule, which is critical for understanding complex biotransformations such as ring cleavage or modification of the nitro group. f1000research.comnih.gov
Recent advances in ultra-high-resolution mass spectrometry (UHR-MS) have further enhanced these capabilities, allowing for the reliable separation and quantification of isotopically labeled compounds based on their precise mass differences. nih.gov This enables global, unbiased assessments of metabolic flux and the unambiguous tracing of the labeled atoms through intricate metabolic networks. nih.gov
Table 1: Illustrative Data from a Hypothetical Metabolomics Study of Nitrofurazone-¹³C,¹⁵N₃ This table illustrates the type of data generated from a stable isotope tracing experiment. The mass shifts confirm that the observed metabolites originate from the administered labeled drug.
| Compound | Assumed Structure | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Observed Mass Shift (Da) | Implication |
|---|---|---|---|---|---|
| Nitrofurazone | C₆H₆N₄O₄ | 198.039 | 202.043 (¹³C₁, ¹⁵N₃) | +4 | Parent compound detected. |
| Metabolite A | C₅H₅N₃O₃ | 155.033 | 159.037 (¹³C₁, ¹⁵N₃) | +4 | Denitration and side-chain cleavage. |
| Metabolite B | C₆H₈N₂O₂ | 140.058 | 142.062 (¹³C₁, ¹⁵N₁) | +2 | Reduction of nitro group and loss of hydrazine (B178648) moiety. |
| Metabolite C | C₄H₄N₂O₂ | 112.027 | 113.029 (¹³C₁) | +1 | Ring cleavage and loss of all labeled nitrogen. |
Integration of Omics Approaches with Isotopic Tracing for Systems-Level Understanding
To achieve a holistic, systems-level understanding of Nitrofurazone's effects, the data from isotopic tracing must be integrated with other "omics" disciplines. hutton.ac.uk This multi-omics approach connects the metabolic fate of the drug (metabolomics) with its impact on gene expression (transcriptomics), protein synthesis (proteomics), and other cellular components. nih.govsemanticscholar.org
By combining these datasets, researchers can build a comprehensive picture of how a biological system, such as a pathogenic bacterium, responds to the presence of the drug. For example, tracing Nitrofurazone-¹³C,¹⁵N₃ can identify the specific metabolic pathways it enters. uu.nl Simultaneously, transcriptomics can reveal which genes are upregulated or downregulated in response. This could include genes for specific enzymes involved in the drug's metabolism or genes associated with antibiotic resistance mechanisms. nih.gov Proteomics would then confirm whether these genetic changes translate into altered levels of functional proteins.
This integrated approach allows researchers to:
Elucidate Mechanisms of Action: Correlating the production of a specific metabolite with changes in protein expression can help pinpoint the drug's molecular targets and mechanism of action.
Identify Resistance Pathways: A multi-omics analysis can reveal how microorganisms adapt to the drug, for instance, by upregulating efflux pumps (identified via proteomics) or activating alternative metabolic pathways to bypass the drug's effects (identified via metabolomics and transcriptomics). nih.gov
Discover Biomarkers of Efficacy: By understanding the complete molecular response to the drug, specific genes, proteins, or metabolites can be identified as biomarkers that indicate whether the drug is effectively hitting its target.
The integration of high-throughput multi-omics data can unravel the complex relationships between genes, proteins, and metabolites, allowing for a system-based model of the drug's interaction with the organism. nih.gov
Table 2: Hypothetical Integrated Multi-Omics Dataset for Nitrofurazone-¹³C,¹⁵N₃ in Bacteria This table illustrates how data from different omics platforms can be combined to provide a more complete understanding of a drug's effect.
| Observation Platform | Key Finding | Associated Gene/Protein | Potential Interpretation |
|---|---|---|---|
| Metabolomics | Accumulation of labeled Metabolite B (reduced nitro group). | - | The primary metabolic pathway involves nitroreductase activity. |
| Transcriptomics | 10-fold upregulation of nfsA mRNA. | nfsA | The cell is increasing transcription of the gene for nitroreductase A in response to the drug. |
| Proteomics | 8-fold increase in the abundance of Nitroreductase A protein. | NfsA | The transcriptional upregulation translates to higher levels of the key metabolizing enzyme. |
| Systems Biology | Strong positive correlation between NfsA protein levels and the rate of Metabolite B formation. | - | Confirms that NfsA is the primary enzyme responsible for the metabolic conversion of Nitrofurazone in this system. |
Innovative Analytical Platforms for On-Site and High-Throughput Isotopic Analysis
The widespread application of SILM has been driven by innovations in analytical instrumentation, particularly in mass spectrometry (MS) and liquid chromatography (LC). nih.govacs.org Future research on Nitrofurazone-¹³C,¹⁵N₃ will benefit from platforms designed for higher throughput and potential on-site applications.
High-Throughput Screening (HTS): The drug discovery and development process requires the analysis of a vast number of samples. researchgate.net Modern analytical workflows are increasingly automated, using robotic sample handling coupled directly to MS systems, enabling analysis times of seconds per sample. nih.gov Techniques such as chip-based LC and automated solid-phase extraction (SPE) coupled to mass spectrometry drastically reduce analysis time, allowing for rapid screening of Nitrofurazone's metabolism under many different conditions or in different biological matrices. nih.gov
Ultra-High-Resolution Mass Spectrometry (UHR-MS): Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers provide extremely high resolving power and mass accuracy. nih.gov This is critical for isotopic studies, as it allows for the confident separation of labeled metabolites from other molecules with very similar masses, and helps in the determination of molecular formulas. nih.govfrontiersin.org
Ambient Ionization MS: Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the analysis of samples in their native state with minimal preparation. These methods hold promise for the rapid, high-throughput screening of surfaces or biological tissues for the presence of Nitrofurazone and its labeled metabolites.
On-Site Analysis: While still an emerging area, the development of miniaturized and more robust mass spectrometers could eventually allow for on-site isotopic analysis. siremlab.com This could be valuable in environmental monitoring or agricultural settings to track the presence and degradation of Nitrofurazone without the need to transport samples to a specialized laboratory. hutton.ac.uksiremlab.com
Table 3: Comparison of Key Analytical Platforms for Isotopic Analysis
| Platform | Primary Advantage | Throughput | Suitability for Nitrofurazone-¹³C,¹⁵N₃ Research |
|---|---|---|---|
| LC-UHR-MS (e.g., Orbitrap, FT-ICR) | High resolution and mass accuracy for unambiguous identification. nih.gov | Medium | Gold standard for detailed metabolic profiling and flux analysis. |
| Automated SPE-MS/MS | Extremely fast analysis time per sample. nih.gov | Very High | Ideal for high-throughput screening of compound libraries or large-scale metabolism studies. |
| Chip-Based LC-MS | Miniaturization, faster separation times. nih.gov | High | Suitable for rapid screening where sample volume is limited. |
| Ambient Ionization MS (e.g., DESI) | Minimal to no sample preparation required. | High | Useful for surface analysis, tissue imaging, and rapid qualitative screening. |
Computational and In Silico Modeling Supported by Isotopic Data for Predictive Research
The highly precise and quantitative data generated from tracing studies with Nitrofurazone-¹³C,¹⁵N₃ are invaluable for fueling computational and in silico models. nih.gov These models can translate experimental data into predictive insights about the behavior of the drug in a biological system.
Metabolic Flux Analysis (MFA): Isotope tracing data is the primary input for MFA, a computational method used to calculate the rates (fluxes) of reactions throughout a metabolic network. nih.govcooper.edu By feeding a model the isotopic labeling patterns of metabolites, MFA can generate a detailed map of metabolic activity, predicting how pathways will shift in response to the drug. cooper.edu
Predictive Modeling and Machine Learning: As large metabolomics datasets are generated, machine learning algorithms can be employed to identify complex patterns that are not apparent through simple analysis. nih.govresearchgate.net These models can be trained on isotopic data to predict, for example, the development of antibiotic resistance or to identify the most significant metabolic biomarkers associated with drug efficacy. nih.govesmed.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data on the rate of metabolism of Nitrofurazone, derived from tracing ¹³C and ¹⁵N isotopes, can be used to build more accurate PK/PD models. These models are crucial in drug development for simulating the absorption, distribution, metabolism, and excretion (ADME) of a compound. acs.org
The cycle of using isotopic data to build and refine computational models, which in turn generate new, testable hypotheses, represents a powerful paradigm for predictive research. nih.gov This approach has the potential to accelerate the drug development process by allowing researchers to simulate experiments in silico before conducting them in the laboratory. nih.gov
Table 4: Framework for Computational Modeling Using Isotopic Data
| Model Component | Data Input from Isotopic Tracing | Model Output | Research Application |
|---|---|---|---|
| Metabolic Network Model | Identification of all labeled metabolites. | A map of active metabolic pathways involved in drug processing. | Understanding the complete metabolic fate of Nitrofurazone. |
| Metabolic Flux Analysis (MFA) | Time-course of isotope incorporation into metabolites. | Quantitative rates (fluxes) for each reaction in the network. | Determining how quickly the drug is metabolized and which pathways are most active. |
| Machine Learning Classifier | Labeled metabolite profiles from sensitive vs. resistant strains. | A predictive model that identifies key metabolic differences. | Discovering biomarkers that predict the emergence of antimicrobial resistance. |
| PK/PD Simulation | Rate of parent drug disappearance and metabolite appearance. | Simulation of drug concentration over time in different compartments. | Optimizing dosing strategies and predicting drug exposure. |
Q & A
Basic Research Questions
Q. What are the optimal methodologies for synthesizing and purifying Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 to ensure isotopic purity?
- Methodological Answer : Stable isotope-labeled compounds like Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 require biosynthetic or chemical synthesis using isotopically enriched precursors (e.g., <sup>13</sup>C-glucose or <sup>15</sup>N-ammonium salts). Protocols involve fermenting organisms in <sup>15</sup>N-enriched media or chemical reactions with labeled reagents, followed by purification via HPLC or column chromatography. Isotopic purity (≥98% for <sup>15</sup>N and ≥99% for <sup>13</sup>C) must be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How can researchers validate the use of Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 as an internal standard in quantitative LC-MS/MS assays?
- Methodological Answer : Validation requires spiking known concentrations of Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 into biological matrices (e.g., plasma, tissue homogenates) and assessing recovery rates, matrix effects, and linearity. For example, a calibration curve spanning 0.1–100 ng/mL with ≤15% coefficient of variation (CV) ensures reliability. Cross-validate with unlabeled nitrofurazone to confirm isotopic separation and avoid overlap in chromatographic peaks .
Q. What analytical techniques are critical for distinguishing Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 from its non-isotopic counterpart in complex mixtures?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with a resolving power >30,000 (e.g., Orbitrap) can differentiate isotopic mass shifts (e.g., +3 Da for <sup>15</sup>N3). Coupled with reversed-phase LC (e.g., Raptor Polar X column), retention time alignment and MS/MS fragmentation patterns confirm identity. For structural validation, <sup>1</sup>H-<sup>15</sup>N HMBC NMR detects <sup>15</sup>N coupling interactions .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in isotopic tracer data when studying Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 metabolism?
- Methodological Answer : Contradictions may arise from isotopic dilution or metabolic cross-talk. Use dual-labeling (<sup>13</sup>C and <sup>15</sup>N) to track specific pathways. For example, compare <sup>13</sup>C incorporation in nitrofuran rings versus <sup>15</sup>N in amine groups. Employ time-course sampling and kinetic modeling (e.g., non-compartmental analysis) to distinguish primary metabolites from artifacts. Cross-reference with <sup>13</sup>C-NMR to confirm bond-specific labeling .
Q. What strategies mitigate isotopic interference when analyzing Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 in high-background biological samples?
- Methodological Answer : Background interference (e.g., natural abundance <sup>13</sup>C) can be minimized by optimizing MS parameters: (1) Use selective reaction monitoring (SRM) transitions unique to the labeled compound; (2) Apply mathematical corrections for natural isotope abundance using software like IsoCor; (3) Pre-treat samples with solid-phase extraction (SPE) to enrich the target analyte .
Q. How can researchers integrate Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 into multi-omics studies to elucidate its mechanism of action?
- Methodological Answer : Combine isotopic tracing with transcriptomics and proteomics. For example, track <sup>13</sup>C/<sup>15</sup>N incorporation into bacterial proteins (via SILAC) after nitrofurazone exposure to identify drug-target interactions. Use metabolomic flux analysis (e.g., <sup>13</sup>C-MFA) to map perturbations in central carbon metabolism. Validate findings with CRISPR-Cas9 knockouts of candidate resistance genes .
Experimental Design and Data Analysis
Q. What statistical frameworks are recommended for analyzing dose-response relationships in Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 toxicity studies?
- Methodological Answer : Use non-linear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. For censored data (e.g., below detection limits), apply Tobit regression. Include covariates like bacterial growth phase or nutrient availability in mixed-effects models. Validate assumptions with residual plots and AIC/BIC criteria .
Q. How should researchers adjust experimental protocols to account for isotopic exchange in aqueous environments?
- Methodological Answer : Isotopic exchange (e.g., <sup>15</sup>N scrambling) can occur in buffers or during extraction. Control by: (1) Using low-pH extraction solvents to protonate labile amines; (2) Conducting stability tests under experimental conditions (e.g., 4°C vs. 37°C); (3) Adding chelating agents (e.g., EDTA) to inhibit metal-catalyzed exchange .
Cross-Disciplinary Applications
Q. What role does Nitrofurazone-<sup>13</sup>C,<sup>15</sup>N3 play in environmental fate studies, and how can its degradation products be tracked?
- Methodological Answer : Use <sup>13</sup>C/<sup>15</sup>N-labeled nitrofurazone in microcosm experiments to trace biodegradation pathways. Analyze soil/water extracts via LC-HRMS to identify labeled metabolites (e.g., semicarbazide-<sup>13</sup>C,<sup>15</sup>N3). Pair with stable isotope probing (SIP) to link degradation activity to microbial community shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
